3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is a complex organic compound featuring a benzodioxole ring, an indole moiety, and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a reaction with methylene chloride in the presence of a base.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as a propenamide group, through amide bond formation. This step often requires activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole structure but different functional groups.
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide: Similar indole and propenamide groups but lacks the benzodioxole ring.
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is unique due to the combination of its benzodioxole, indole, and propenamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and application in various fields.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H20N2O4/c1-25-16-4-5-17-15(12-23-18(17)11-16)8-9-22-21(24)7-3-14-2-6-19-20(10-14)27-13-26-19/h2-7,10-12,23H,8-9,13H2,1H3,(H,22,24)/b7-3+ |
InChI Key |
IJXLHSKRFRQFFB-XVNBXDOJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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